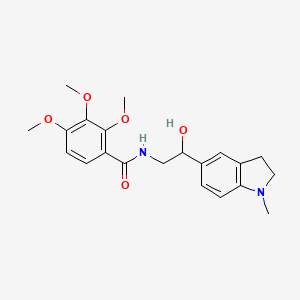
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the indoline core. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are employed to ensure consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide is used to study the role of ALK in cellular signaling pathways. It helps in understanding the mechanisms of cancer progression and identifying potential therapeutic targets.
Medicine: The primary application of this compound is in medicine, where it serves as an ALK inhibitor for the treatment of cancers such as non-small cell lung cancer (NSCLC). Its ability to selectively inhibit ALK makes it a valuable drug in targeted cancer therapy.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating innovative products that can address various challenges in these fields.
Mecanismo De Acción
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide exerts its effects by selectively inhibiting the activity of ALK. By binding to the ATP-binding site of the ALK enzyme, it prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the ALK receptor tyrosine kinase. The pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation and differentiation.
Comparación Con Compuestos Similares
Crizotinib
Ceritinib
Alectinib
Brigatinib
Uniqueness: N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide stands out due to its high potency and selectivity for ALK. Unlike some other ALK inhibitors, it has a favorable pharmacokinetic profile and fewer off-target effects, making it a preferred choice in clinical settings.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-23-10-9-13-11-14(5-7-16(13)23)17(24)12-22-21(25)15-6-8-18(26-2)20(28-4)19(15)27-3/h5-8,11,17,24H,9-10,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUUKYMJMCDBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














